Tetrapentylammonium

ion-pair chromatography HPLC retention time

Tetrapentylammonium (CAS 15959-61-2) is the premier long-chain quaternary ammonium cation for researchers demanding extreme hydrophobicity (XLogP3-AA: 7.4) and unmatched anion-dependent solubility differentiation. Choose it when shorter-chain homologs (e.g., tetrabutylammonium) fail to provide adequate retention in RP-HPLC or sufficient organic-phase partitioning in liquid-liquid extraction. Its unique chloride/iodide aqueous solubility ratio of 22,800 at 25 °C is exclusive to the pentyl-chain system, enabling purification by selective precipitation. Commercially available as chloride (CAS 4965-17-7), bromide (CAS 866-97-7), or iodide (CAS 2498-20-6) for structure-directing, ion-pair, and phase-transfer applications.

Molecular Formula C20H44N+
Molecular Weight 298.6 g/mol
CAS No. 15959-61-2
Cat. No. B098587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapentylammonium
CAS15959-61-2
Synonymstetrapentylammonium
tetrapentylammonium bromide
tetrapentylammonium chloride
tetrapentylammonium hydrogen sulfate
tetrapentylammonium hydroxide
tetrapentylammonium iodide
tetrapentylammonium ion
tetrapentylammonium metaphosphate (3:1)
tetrapentylammonium metaphosphate (4:1)
tetrapentylammonium monopicrate
tetrapentylammonium nitrate
tetrapentylammonium perchlorate
Molecular FormulaC20H44N+
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESCCCCC[N+](CCCCC)(CCCCC)CCCCC
InChIInChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1
InChIKeyGJSGYPDDPQRWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapentylammonium (CAS 15959-61-2) Procurement Guide: Technical Specifications and Comparator Analysis for Quaternary Ammonium Salt Selection


Tetrapentylammonium (CAS 15959-61-2) is a symmetrical quaternary ammonium cation with four n-pentyl chains (C5H11) attached to a central nitrogen atom, with a parent molecular weight of 298.6 g/mol and XLogP3-AA of 7.4 [1]. This cation is commercially available in various salt forms including chloride (CAS 4965-17-7), bromide (CAS 866-97-7), and iodide (CAS 2498-20-6) [1]. As a long-chain tetraalkylammonium species, it functions as a phase-transfer catalyst, ion-pair reagent, and structure-directing agent, distinguished from its shorter-chain homologs (tetramethyl-, tetraethyl-, tetrapropyl-, tetrabutylammonium) by its enhanced hydrophobicity and unique phase behavior [2].

Tetrapentylammonium: Why Tetrabutylammonium and Other Short-Chain Analogs Cannot Substitute in Critical Applications


Tetraalkylammonium salts are not interchangeable across alkyl chain lengths due to fundamental differences in hydrophobicity, solubility, ion-pair strength, and phase behavior. Substituting tetrapentylammonium with the more common tetrabutylammonium alters extraction kinetics, chromatographic retention, and clathrate hydrate formation patterns [1][2]. The chloride/iodide solubility ratio for tetrapentylammonium salts reaches 22,800 at 25 °C—a magnitude not observed with shorter-chain homologs—demonstrating that anion-dependent solubility behavior is amplified uniquely in the pentyl-chain system [1]. Procurement decisions must be guided by application-specific quantitative performance differences, not general class membership.

Tetrapentylammonium Comparative Performance Data: Quantified Differentiation from Tetrabutylammonium and Other Analogs


Ion-Pair Chromatography: Tetrapentylammonium Bromide Extends Analyte Retention Versus Tetrabutylammonium

In reversed-phase ion-pair chromatography, tetrapentylammonium bromide induces longer analyte retention times than tetrabutylammonium bromide due to the increased hydrophobicity of the pentyl chains . This differential retention behavior provides enhanced separation of closely related analytes that co-elute when using shorter-chain ion-pair reagents .

ion-pair chromatography HPLC retention time

Aqueous Solubility: Tetrapentylammonium Chloride/Iodide Solubility Ratio Reaches 22,800 at 25 °C

The ratio of chloride to iodide solubility (mCl/mI) at 25 °C reaches 22,800 for tetrapentylammonium salts—a value far exceeding that of shorter-chain tetraalkylammonium homologs [1]. Among chlorides, (n-C5H11)4NCl exhibits the maximum water solubility at 25 °C within the n-C3H7 to n-C6H13 homologous series, whereas maximum solubility for bromides occurs with tetra-n-butylammonium bromide and for iodides with tetraethylammonium iodide [1].

solubility phase equilibria tetraalkylammonium salts

Anomalous Chloride Extraction Kinetics: Tetrapentylammonium Exhibits Intermediate Transfer Gibbs Energy Between Tetrabutylammonium and Tetrahexylammonium

The standard Gibbs energy of transfer from aqueous to 1,2-dichloroethane organic phase decreases in the sequence TBACl > TPeACl > THexACl > THepACl > BACl, with tetrapentylammonium chloride (TPeACl) occupying an intermediate position between tetrabutylammonium and tetrahexylammonium chlorides [1]. This intermediate hydrophobicity translates to a corresponding intermediate extraction rate and accumulation extent [1].

liquid-liquid extraction ion transfer electrochemistry

Zeolite-Like Framework Synthesis: Tetrapentylammonium Bromide as Structure-Directing Agent for Heterobimetallic Cyanide Frameworks

Tetrapentylammonium bromide serves as a versatile structure-directing agent (SDA) for the synthesis of zeolite-like heterobimetallic cyanide frameworks . The pentyl chain length provides a specific molecular volume and geometry that templates pore architectures distinct from those obtained with tetrabutylammonium (shorter) or tetrahexylammonium (longer) SDAs .

structure-directing agent zeolite synthesis cyanide frameworks

Clathrate Hydrate Behavior: Tetrapentylammonium Salts Form Clathrate-Like Hydrates Unlike Shorter-Chain Analogs

Phase diagram analysis of binary R4NX–water systems reveals that (n-C5H11)4NF and (n-C5H11)4NCl form clathrate-like hydrates, a property not uniformly observed across all tetraalkylammonium salts [1]. Additionally, (n-C5H11)4NBr and (i-C5H11)4NBr systems exhibit phase separation into two liquid phases, a behavior that is alkyl-chain-length dependent [1]. Tetrapentylammonium hydroxide (TPeAOH) acts as a weak hydrate inhibitor for methane clathrate formation, in contrast to tetrabutylammonium hydroxide which functions as a strong thermodynamic promoter [2].

clathrate hydrate phase diagram tetraalkylammonium salts

Tetrapentylammonium Application Scenarios: Where Performance Data Demonstrates Clear Advantage


Ion-Pair Chromatography Requiring Extended Analyte Retention

When developing reversed-phase HPLC methods for analytes that elute too early with tetrabutylammonium ion-pair reagents, tetrapentylammonium bromide (≥99.0% AT, LiChropur™ grade) provides demonstrably longer retention times due to enhanced hydrophobicity of the pentyl chains . This enables baseline resolution of closely eluting species without modifying mobile phase composition or column chemistry. Applications include sulfonated lignins analysis in agrochemical formulations and antioxidant phenolic compounds in wines and juices using two-dimensional liquid chromatography .

Selective Salt Precipitation and Metathesis Exploiting Extreme Anion-Dependent Solubility

For synthetic protocols requiring selective precipitation or phase separation based on anion identity, tetrapentylammonium salts offer a chloride/iodide solubility ratio of 22,800 at 25 °C—a magnitude unique among tetraalkylammonium homologs [1]. This extreme differential enables efficient anion exchange and purification strategies, particularly for converting tetrapentylammonium halides to other salts via metathesis in aqueous media.

Synthesis of Zeolite-Like Heterobimetallic Cyanide Frameworks

Tetrapentylammonium bromide functions as a structure-directing agent for hydrothermal synthesis of heterobimetallic cyanide frameworks with specific pore architectures . The pentyl chain length provides molecular templating dimensions intermediate between butyl and hexyl analogs, yielding framework topologies inaccessible with other tetraalkylammonium SDAs. This application is documented in materials science research for developing novel porous coordination polymers.

Biphasic Extraction with Intermediate Hydrophobicity Requirements

In liquid-liquid extraction systems where tetrabutylammonium provides insufficient organic phase partitioning and tetrahexylammonium is excessively hydrophobic, tetrapentylammonium salts occupy an optimal intermediate position in the transfer Gibbs energy sequence (TBACl > TPeACl > THexACl) [2]. This tunable hydrophobicity profile enables optimization of extraction kinetics and selectivity in water/1,2-dichloroethane and related biphasic systems.

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